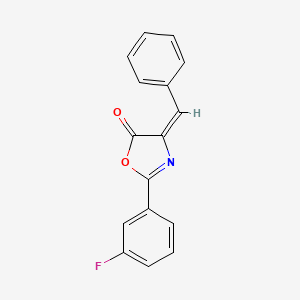
(4E)-4-benzylidene-2-(3-fluorophenyl)-1,3-oxazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(4E)-4-benzylidene-2-(3-fluorophenyl)-1,3-oxazol-5-one" is a member of the oxazolone family, which are heterocyclic compounds containing an oxazole ring fused with a ketone. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry, photonics, and as probes for biological studies .
Synthesis Analysis
The synthesis of oxazolone derivatives often involves condensation reactions. For instance, the synthesis of 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives was achieved by condensation of specific acetoamides with aromatic aldehydes, acetic anhydride, and sodium acetate, catalyzed by nickel ferrite nanoparticles . Although the exact synthesis of "this compound" is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular and crystal structures of related oxazolone compounds have been determined using single-crystal X-ray diffraction studies. For example, the structure of 4-[(p-N,N-dimethylamino)benzylidene]-2-phenyloxazole-5-one was solved and refined, revealing intra-molecular and inter-molecular interactions that stabilize the crystal structure . These studies are crucial for understanding the conformational preferences and stability of such compounds.
Chemical Reactions Analysis
Oxazolones can participate in various chemical reactions. A new cycloaddition reaction between 4-arylidene-2-phenyl-5(4H)-1,3-oxazolones and benzyne has been reported, leading to the formation of benzoxazepine-2-ones and their N-phenyl derivatives . These reactions expand the chemical versatility of oxazolone derivatives and open pathways for the synthesis of novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolones can be studied using various spectroscopic and computational techniques. For instance, FT-IR, HOMO-LUMO, NBO, and MEP analyses have been used to characterize the vibrational wavenumbers, electronic properties, and molecular electrostatic potential of related compounds . Additionally, the nonlinear optical properties of oxazolone derivatives have been investigated using Z-scan techniques, revealing their potential in photonics .
科学的研究の応用
Antimicrobial Properties
Compounds structurally related to "(4E)-4-benzylidene-2-(3-fluorophenyl)-1,3-oxazol-5-one" have been evaluated for their antimicrobial activities. For instance, derivatives synthesized via microwave-induced synthesis and Knoevenagel condensation demonstrated promising antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in these compounds was essential for enhancing their antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Synthesis and Characterization
The synthesis of oxazol-5-one derivatives has been explored through various methods, including microwave-assisted synthesis and conventional techniques. These compounds have been characterized using spectroscopic methods such as IR, NMR, and mass spectrometry, providing insights into their structural and chemical properties. These studies contribute to the development of new synthetic pathways and the exploration of the compounds' potential applications in different fields (Murthy et al., 2010).
Nonlinear Optical Properties
Research into the nonlinear optical (NLO) properties of benzylidene-2-phenyl oxazol-5-ones has demonstrated their potential for applications in photonics and electronics. The studies revealed that these compounds exhibit significant nonlinearities, which are attributed to their extensively delocalized π-electron distribution. This makes them promising candidates for applications in optical devices and materials science (Murthy et al., 2010).
作用機序
The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a drug, it might interact with biological targets such as enzymes or receptors . The specific interactions would depend on the molecular structure of the compound and the target .
Safety and Hazards
将来の方向性
The future directions for research on this compound could include exploring its potential uses, studying its reactivity under different conditions, and investigating its interactions with other molecules . These studies could provide valuable information for the development of new materials, drugs, or chemical processes .
特性
IUPAC Name |
(4E)-4-benzylidene-2-(3-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-13-8-4-7-12(10-13)15-18-14(16(19)20-15)9-11-5-2-1-3-6-11/h1-10H/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTOKLBYOCWFAC-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

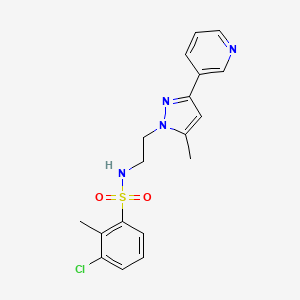
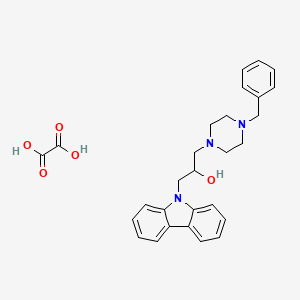
![1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2528860.png)
![Ethyl 2-(2-{[(prop-2-enylamino)thioxomethyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2528861.png)

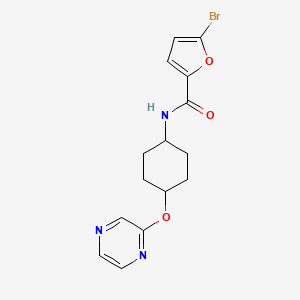
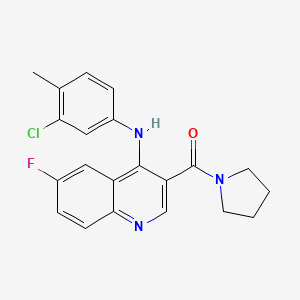
![(E)-3-(4-oxochromen-3-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2528866.png)
![4-tert-butyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2528868.png)

![ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2528870.png)
![[5-(3-Chlorophenyl)isoxazol-3-yl]methanol](/img/structure/B2528871.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2528872.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2528876.png)